molecular formula C10H20N2 B1292907 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine CAS No. 1017400-92-8

1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine

Cat. No.: B1292907
CAS No.: 1017400-92-8
M. Wt: 168.28 g/mol
InChI Key: ZJRMNUCJUXHKJQ-UHFFFAOYSA-N
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Description

“1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine” is a chemical compound with the molecular formula C10H20N2. It has a molecular weight of 168.28 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclopropylmethyl group attached to it .


Physical and Chemical Properties Analysis

“this compound” is a solid compound at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Serotonin Receptor Applications

1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine and its derivatives have been explored for their potential applications in neuroscience and pharmacology. Specifically, derivatives like 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors. This involves selective activation of certain signaling pathways over others, a concept that holds promise for the development of drugs with tailored therapeutic profiles and reduced side effects. These derivatives have demonstrated robust antidepressant-like activity in preliminary in vivo studies, positioning them as potential antidepressant drug candidates (Sniecikowska et al., 2019).

Analytical Applications

The compound and its related structures have also been subjects of analytical studies. For instance, three psychoactive arylcyclohexylamines closely related to the compound were characterized through various analytical techniques. These studies contribute to the understanding of the chemical properties and potential biological activities of such compounds. Such analytical characterizations are crucial for both research purposes and potential therapeutic applications (De Paoli et al., 2013).

Safety and Hazards

The safety and hazards associated with “1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine” are not specified in the available sources .

Biochemical Analysis

Biochemical Properties

1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metabotropic glutamate receptor 1 (mGluR1), which is involved in neurotransmission . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to modulation of their activity. This compound can act as an agonist or antagonist, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In neuronal cells, it has been shown to influence cell signaling pathways by modulating the activity of metabotropic glutamate receptors . This modulation can lead to changes in gene expression and cellular metabolism. Additionally, it can affect the proliferation and differentiation of certain cell types, making it a valuable tool in cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For example, its interaction with metabotropic glutamate receptor 1 involves binding to the receptor’s active site, leading to either inhibition or activation of the receptor’s function . This binding can result in downstream signaling events that alter gene expression and cellular responses. The compound’s ability to modulate enzyme activity also plays a crucial role in its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites. Understanding these pathways is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach its target sites is essential for its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell . This localization is critical for its interaction with specific biomolecules and the subsequent modulation of cellular processes.

Properties

IUPAC Name

[1-(cyclopropylmethyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-7-9-3-5-12(6-4-9)8-10-1-2-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRMNUCJUXHKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640633
Record name 1-[1-(Cyclopropylmethyl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017400-92-8
Record name 1-[1-(Cyclopropylmethyl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(cyclopropylmethyl)piperidin-4-yl]methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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